4,5-Dichloro-3(2H)-pyridazinone
Description
Overview of Pyridazinone Chemistry and Significance
The significance of pyridazinone chemistry is underscored by the broad spectrum of pharmacological and agrochemical activities exhibited by its derivatives. nih.gov These include applications as herbicides, fungicides, insecticides, and plant growth regulators. idosi.orgnih.gov In the realm of medicine, pyridazinone derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. benthamdirect.comnih.govnih.govrsc.orgtandfonline.com
Historical Context of 4,5-Dichloro-3(2H)-pyridazinone Discovery and Initial Research
The synthesis of the parent pyridazine (B1198779) ring was first accomplished in the late 19th century. sphinxsai.com However, significant interest in pyridazinone derivatives, including this compound, surged in the mid-20th century as their potential biological activities became more apparent. sphinxsai.com Initial research on this compound focused on its synthesis and its utility as a chemical intermediate. One of the early documented synthesis methods involves the reaction of mucochloric acid with hydrazine (B178648). cbijournal.com
Early studies explored the reactivity of the chlorine atoms at the 4 and 5 positions, demonstrating their susceptibility to nucleophilic substitution. This reactivity opened the door for the creation of a vast library of substituted pyridazinone derivatives, which became the subject of extensive structure-activity relationship (SAR) studies. These initial investigations laid the groundwork for the development of pyridazinone-based compounds with tailored biological activities.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound and its derivatives is vibrant and multifaceted. A significant trend is the development of novel synthetic methodologies that are more efficient and environmentally friendly. The exploration of this compound as a scaffold for developing dual-action agents, such as compounds with both anticancer and antimicrobial properties, is a prominent area of investigation. nih.govrsc.org
Furthermore, there is a growing interest in understanding the precise mechanisms of action of pyridazinone derivatives at the molecular level. This includes identifying their specific biological targets, such as enzymes and receptors, and elucidating the signaling pathways they modulate. nih.govrsc.orgtandfonline.comnih.gov The use of computational modeling and molecular docking studies is becoming increasingly integral to this research, aiding in the rational design of new and more potent derivatives. nih.govrsc.org The diverse biological activities reported for derivatives of this compound continue to drive its exploration in the quest for new therapeutic agents and agrochemicals. benthamdirect.comacs.orgacs.orgnih.gov
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂N₂O | chemicalbook.com |
| Molecular Weight | 164.97 g/mol | |
| Appearance | Beige Crystalline Solid | chemicalbook.comechemi.com |
| Melting Point | 204-206 °C | chemicalbook.com |
| Boiling Point | 339.2°C at 760 mmHg | echemi.com |
| Density | 1.76 g/cm³ | |
| InChI Key | VJWXIRQLLGYIDI-UHFFFAOYSA-N | |
| CAS Number | 932-22-9 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239322 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
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Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-22-9 | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
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| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
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| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
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| Record name | 4,5-Dichloropyridazin-3(2H)-one | |
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| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
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Synthetic Methodologies and Advanced Chemical Transformations of 4,5 Dichloro 3 2h Pyridazinone
Established Synthetic Routes to 4,5-Dichloro-3(2H)-pyridazinone
The construction of the this compound ring system is most prominently achieved through the condensation of mucochloric acid with hydrazine (B178648) derivatives. This foundational reaction provides a reliable and efficient entry point to this important heterocyclic scaffold.
The primary and most commercially viable route to this compound and its N-substituted analogs involves the reaction of mucochloric acid with hydrazines. researchgate.net Mucochloric acid, a commodity chemical derivable from the oxidation of furfural, serves as a key starting material. researchgate.net The reaction proceeds via a condensation mechanism, where the hydrazine reacts with the aldehyde and the lactone functionalities of the mucochloric acid to form the pyridazinone ring.
One specific example is the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, which is achieved by refluxing mucochloric acid with 4-methylphenyl hydrazine in dilute sulfuric acid for 2 hours. cbijournal.com This method has been noted for its efficiency in terms of reaction time and yield compared to older methods that required longer reaction times at high temperatures in the presence of a base. cbijournal.com The general reaction is versatile and can be adapted for various substituted hydrazines to produce a library of N-substituted 4,5-dichloro-3(2H)-pyridazinones.
A typical laboratory procedure involves stirring a mixture of mucochloric acid and the desired hydrazine in a suitable solvent system, often with acid catalysis, followed by heating to drive the cyclization. cbijournal.com For instance, the reaction of mucochloric acid with semicarbazide (B1199961) or hydrazine in refluxing methanol (B129727) or acetic acid is a common approach. researchgate.net
Table 1: Synthesis of N-Substituted 4,5-Dichloro-3(2H)-pyridazinones from Mucochloric Acid
| Hydrazine Reactant | Product | Reaction Conditions | Yield | Reference |
| p-methylphenyl hydrazine | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Diluted H₂SO₄ (3M), reflux, 2 h | 96% | cbijournal.com |
| Hydrazine | This compound | Acetic acid, reflux | Not specified | researchgate.net |
| Semicarbazide | This compound | Methanol, reflux | Not specified | researchgate.net |
Once the this compound core is synthesized, it serves as a platform for further functionalization. The two chlorine atoms at the C4 and C5 positions are the primary sites for modification, typically through nucleophilic substitution reactions. The pyridazinone ring itself can also be functionalized. For instance, 2-substituted-pyridazin-3(2H)-ones can act as electrophilic agents for the functionalization of electron-rich compounds. researchgate.net
Solid-phase synthesis has also been employed as an efficient strategy for creating diverse 4,5-dihydro-3(2H)-pyridazinones. nih.gov This method involves reacting polymer-supported γ-keto-esters with various hydrazines to form hydrazones, which then undergo a cyclization-cleavage to yield the desired pyridazinones in good yields under mild conditions. nih.gov This approach is particularly attractive for generating libraries of heterocyclic compounds for biological screening. nih.gov
Advanced Derivatization and Functionalization of this compound
The derivatization of this compound is a key area of research, driven by the quest for novel compounds with specific chemical and biological properties. Advanced strategies focus on controlling the regioselectivity of reactions and introducing complex molecular fragments onto the pyridazinone scaffold.
Nucleophilic substitution is the most common transformation for this compound. The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the ring.
The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with nucleophiles such as alkoxides and alkylthiolates has been investigated. researchgate.net These reactions demonstrate the feasibility of selectively replacing one or both chlorine atoms to introduce new functional groups. For example, treatment of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various amines in the presence of a base like cesium carbonate leads to the substitution of the C5-chloro atom. cbijournal.com
While nucleophilic substitution at the chlorinated carbons is predominant, the pyridazinone ring itself can participate in reactions. The nitrogen at the N2 position can be alkylated or arylated, often during the initial synthesis from a substituted hydrazine. The ring can also act as a leaving group in certain synthetic transformations. researchgate.net
A significant challenge and opportunity in the chemistry of this compound is the regioselective functionalization of the C4 and C5 positions. The ability to selectively substitute one chlorine atom over the other is crucial for the synthesis of well-defined, complex molecules.
Research has shown that the regiospecific displacement of either the chlorine at C4 or C5 can be achieved by carefully selecting the reaction solvent. researchgate.net This suggests that the solvent plays a critical role in modulating the reactivity of the two positions, likely through differential solvation of the transition states leading to the two possible products.
In many reported instances, nucleophilic attack preferentially occurs at the C5 position. For example, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic and cyclic amines consistently yields the 4-chloro-5-amino substituted product. cbijournal.com The mechanism of these nucleophilic aromatic substitution (SNAr) reactions typically involves the formation of a Meisenheimer-type intermediate, where the nucleophile adds to the carbon bearing the leaving group. The relative stability of the intermediate for attack at C4 versus C5, influenced by electronic and steric factors, dictates the regiochemical outcome. The formation of didehydropyridazine intermediates has also been proposed in some nucleophilic substitution reactions on pyridazine (B1198779) rings, particularly under strong basic conditions. wur.nl
Table 2: Regioselective Nucleophilic Substitution of N-Substituted 4,5-Dichloro-3(2H)-pyridazinones
| Starting Material | Nucleophile | Product | Position of Substitution | Reference |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Piperidine (B6355638) | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | C5 | cbijournal.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 4-methyl-1,4-diazepan-1-yl | 4-chloro-5-(4-methyl-1,4-diazepan-1-yl)-2-p-tolylpyridazin-3(2H)-one | C5 | cbijournal.com |
| 2-substituted-4,5-dichloro-3(2H)-pyridazinones | Alkoxides/Alkylthiolates | 4-alkoxy/alkylthio-5-chloro or 4-chloro-5-alkoxy/alkylthio derivatives | C4 or C5 (solvent dependent) | researchgate.net |
Moving beyond simple alkyl and amino substituents, modern synthetic strategies aim to introduce more complex and functionally diverse groups onto the pyridazinone core. This is often driven by the need to optimize the biological activity or physical properties of the resulting molecules.
One approach is the use of cross-coupling reactions, although these are less commonly reported for this specific scaffold compared to other heterocyclic systems. A more prevalent strategy involves the use of bifunctional nucleophiles or building blocks that can be further elaborated. For instance, reacting the dichloropyridazinone with a nucleophile containing another reactive functional group allows for subsequent chemical transformations at a site remote from the pyridazinone ring.
The synthesis of novel acyclonucleosides from pyridazin-6-ones demonstrates the introduction of complex side chains. researchgate.net For example, treatment of a dichloropyridazinone derivative with thiourea (B124793) can lead to the formation of a thiazole (B1198619) ring appended to the pyridazinone core. researchgate.net
Scaffold-hopping is another conceptual strategy that can be applied, where fragments of known active molecules are incorporated onto the pyridazinone framework to create new chemical entities with potentially improved properties. researchgate.net This can involve the coupling of complex carboxylic acids or amines to the pyridazinone ring, sometimes requiring specialized coupling agents to overcome steric hindrance or low nucleophilicity. researchgate.net The direct C-H functionalization of the pyridazine ring, while challenging due to the electron-poor nature of the heterocycle, represents a frontier in sustainable chemistry for introducing substituents without pre-functionalization. rsc.org
Stereoselective Synthesis and Chiral Modifications of this compound Derivatives
The development of stereoselective synthesis and chiral modifications of this compound derivatives is crucial for accessing enantiomerically pure compounds, which are often required in pharmaceutical applications. While the core synthesis of this compound itself is achiral, chirality can be introduced in its derivatives through various substitution reactions.
Research has demonstrated the synthesis of numerous derivatives by reacting this compound with different nucleophiles. For instance, the chlorine atoms at the C4 and C5 positions are susceptible to substitution by amines, phenols, and other nucleophiles, which can themselves be chiral. The regiochemistry of these substitutions is a key aspect of synthetic control.
In one study, the reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with various phenols was investigated. The reaction conditions, particularly the choice of base and solvent, were found to significantly influence the product distribution, allowing for the selective synthesis of seven different diphenoxy derivatives. researchgate.net Similarly, the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with nucleophiles like amines showed that the solvent and nucleophile type could direct the substitution to either the C4 or C5 position. researchgate.net
A notable example involves the synthesis of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. In this process, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one was reacted with various aliphatic or cyclic amines. By introducing a chiral amine, it is possible to generate diastereomeric or enantiomeric products. The study highlighted the synthesis of a series of these derivatives, which were subsequently evaluated for biological activity. cbijournal.com
The table below summarizes the synthesis of various amino-substituted pyridazinone derivatives from a dichlorinated precursor, illustrating the types of modifications achieved.
| Reactant 1 | Reactant 2 (Amine) | Solvent | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Aliphatic/Cyclic Saturated Amines | Acetonitrile (B52724) | Cs2CO3 | 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | 67-90 | cbijournal.com |
| 4,5-Dichloro-2-phenyl-pyridazinone | 20% Aqueous Ammonia | Water | - | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 91 | prepchem.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to enhance sustainability and reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving atom economy.
Furthermore, 2-substituted-pyridazin-3(2H)-ones are considered novel green agents because they can be recovered quantitatively and recycled for further use. researchgate.net The stability and reusability of these compounds align with the green chemistry goal of waste reduction.
Continuous flow chemistry represents another key green technology applied to this synthesis. The use of microreactors enhances heat transfer and mixing efficiency, which is particularly important for controlling exothermic chlorination reactions. A 2024 study demonstrated that a continuous flow system could reduce the reaction time by 30% (to 4 hours) while achieving a purity of 95%. This method not only improves efficiency but also enhances safety and scalability.
The application of these green methodologies supports more sustainable farming practices by providing eco-friendly solutions for crop protection, as this compound is a precursor to many herbicides. chemimpex.com
One-Pot Synthesis Techniques and Reaction Optimization for this compound
One-pot synthesis and reaction optimization are critical for making the production of this compound and its derivatives more efficient, cost-effective, and scalable.
One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages. A novel one-pot method for synthesizing polycyclic 4,5-dihydropyridazine-3(2H)-ones has been developed using an inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between tetrazines with leaving groups and various alkenes, including strained polycyclic alkenes as well as simpler ones like styrene (B11656) and cyclopentene, to produce the desired products in high yields. nih.gov
Reaction optimization is another key area of research. Studies have focused on fine-tuning reaction conditions to maximize yield and purity. For the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, a precursor to many derivatives, an improved method was developed by refluxing mucochloric acid with 4-methylphenyl hydrazine in diluted sulfuric acid. This approach was reported to be superior to previous methods in terms of reaction time, yield, and cost-effectiveness. cbijournal.com
The synthesis of derivatives from this compound often requires careful optimization of the reaction parameters. For example, in the synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the reaction between the dichlorinated precursor and various amines was optimized by using cesium carbonate as the base and acetonitrile as the solvent, with the mixture being refluxed for 1.5 to 2.5 hours. cbijournal.com The choice of base and solvent has been shown to be critical in controlling the regioselectivity of nucleophilic substitution on the pyridazinone ring. researchgate.net
The table below provides an overview of different synthetic methods and their key optimization parameters.
| Synthesis Target | Method | Key Optimization Parameters | Advantages | Reference |
|---|---|---|---|---|
| Polycyclic 4,5-dihydropyridazine-3(2H)-ones | One-Pot Inverse Electron-Demand Diels-Alder (IEDDA) | Reaction between tetrazines with leaving groups and alkenes. | High yield, one-pot efficiency. | nih.gov |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Refluxing mucochloric acid with 4-methylphenyl hydrazine | Use of diluted H2SO4 (3M), reflux for 2h. | Improved time, yield, and cost-effectiveness. | cbijournal.com |
| 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | Nucleophilic substitution | Refluxing with Cs2CO3 in acetonitrile for 1.5-2.5h. | Good yields (67-90%) for a range of derivatives. | cbijournal.com |
| Solvent-Free this compound | Molten POCl₃ as reagent and solvent | Reaction at 110°C. | Reduces waste, improves atom economy, 85% yield. |
Pharmacological and Biological Activities of 4,5 Dichloro 3 2h Pyridazinone Derivatives
Anticancer and Antitumor Research
Derivatives of 4,5-dichloro-3(2H)-pyridazinone have emerged as a promising class of compounds in anticancer research. Their therapeutic potential stems from their ability to induce cell death in malignant cells through various mechanisms, inhibit key enzymes involved in tumor progression, and target specific cancer cell lines.
The cytotoxic effects of this compound derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. One notable derivative, 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one, has demonstrated significant cytotoxic potential against various cancer cell lines through the MTT assay. tandfonline.com
Further investigations into the mechanisms of action revealed that certain pyridazinone-based diarylurea derivatives can upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This modulation of key apoptotic proteins shifts the balance towards cell death in cancerous cells.
A study focused on new 3(2H)-pyridazinone derivatives with a piperazinyl linker showed that the two most promising compounds could induce oxidative stress, as evidenced by the release of hydrogen peroxide and morphological changes such as cell blebbing. nih.gov To further confirm the apoptotic pathway, the expression of Bax was measured, indicating its role in the induced cell death. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that the substitutions at various positions of the pyridazinone ring play a significant role in determining the cytotoxic activity of the compounds.
For a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the nature of the amino group at the C-5 position was found to be a key determinant of their anticancer efficacy. tandfonline.com Similarly, for another group of 3(2H)-pyridazinone derivatives, the introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl ring was explored to enhance anti-proliferative effects against several cancer cell lines. nih.gov
In the development of pyridazinone-based diarylurea derivatives, the design was inspired by the multi-target kinase inhibitor sorafenib (B1663141), suggesting that mimicking the structural features of known anticancer agents can be a successful strategy. nih.gov
The anticancer activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The results demonstrate that these compounds can exhibit both broad-spectrum and selective cytotoxicity.
For instance, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were tested against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. cbijournal.com Specific derivatives within this series showed promising activity against each of these cell lines. cbijournal.com
Another study highlighted the anti-proliferative effects of novel 3(2H)-pyridazinone derivatives against human colon carcinoma HCT116 cells. Furthermore, some derivatives with a piperazinyl linker displayed good anti-proliferative effects against gastric adenocarcinoma cells (AGS) while showing limited cytotoxicity against normal human gingival fibroblasts (HGFs), indicating a degree of selectivity for cancer cells. nih.gov
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | Activity | Reference |
| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one (4a) | HEP3BPN 11 (Liver) | Promising | cbijournal.com |
| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one (4e) | HEP3BPN 11 (Liver), MDA 453 (Breast) | Promising | cbijournal.com |
| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one (4b) | HL60 (Leukemia) | Promising | cbijournal.com |
| 3(2H)-pyridazinone with piperazinyl linker (12 & 22) | AGS (Gastric Adenocarcinoma) | Good anti-proliferative effects | nih.gov |
| 3(2H)-pyridazinone derivatives | HCT116 (Colon Carcinoma) | Anti-proliferative effects |
A significant aspect of the anticancer potential of this compound derivatives lies in their ability to act as protein kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.
In a notable study, a series of diarylurea derivatives based on the pyridazinone scaffold were designed as surrogates for sorafenib, a known multi-target kinase inhibitor. nih.gov Molecular docking studies provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, a key player in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The development of these compounds as dual antimicrobial and anticancer agents highlights the versatility of the pyridazinone core. nih.gov
Cardiovascular Activity Research
In addition to their anticancer properties, derivatives of this compound have been extensively investigated for their cardiovascular effects. A significant body of research has focused on their potential as cardiotonic and inotropic agents, which can improve the contractility of the heart muscle.
Several 4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of myocardial contraction. These compounds are of great interest for the treatment of heart failure.
A study on new 4,5-dihydro-3(2H)pyridazinone derivatives revealed that many of the synthesized compounds exhibited a higher effective positive inotropic response on isolated rabbit hearts compared to the standard drug digoxin (B3395198). nih.gov Some of these compounds also demonstrated significant hypotensive effects. nih.gov The mechanism of action for some of these cardiotonic pyridazinones is believed to be the inhibition of phosphodiesterase-III (PDE-III) in the heart muscle. nih.gov
Another study focused on 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), a novel cardiotonic agent. nih.gov In anesthetized dogs, MCI-154 produced dose-dependent increases in the maximum rate of pressure rise in the ventricle (dP/dtmax) and cardiac output, with a relatively small increase in heart rate. nih.gov Its positive inotropic effect was found to be more potent than that of amrinone (B1666026) and milrinone. nih.gov
Furthermore, research on 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2- hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro- 5-methyl-3(2H) pyridazinone monoethyl maleate (B1232345) (TZC-5665) and its main metabolite, M-2, showed that while TZC-5665 had negative chronotropic and inotropic effects, M-2 exhibited a potent positive inotropic effect. nih.gov Both TZC-5665 and M-2 were found to be potent and selective inhibitors of PDE III. nih.gov
The table below presents data on the cardiotonic and inotropic effects of selected pyridazinone derivatives.
| Derivative | Model | Effect | Comparison | Reference |
| New 4,5-dihydro-3(2H)pyridazinone derivatives | Isolated rabbit heart | Positive inotropic | Higher effective response than digoxin for many compounds | nih.gov |
| 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone HCl (MCI-154) | Anesthetized dogs | Positive inotropic, increased cardiac output | More potent than amrinone and milrinone | nih.gov |
| M-2 (metabolite of TZC-5665) | Isolated guinea pig and dog heart muscles | Potent positive inotropic | - | nih.gov |
| TZC-5665 and M-2 | Enzyme preparations | Potent and selective PDE III inhibitors | - | nih.gov |
Vasodilatory and Antihypertensive Properties
A significant area of investigation for pyridazinone derivatives has been their effects on the cardiovascular system, specifically their vasodilatory and antihypertensive properties. Research has shown that certain derivatives can effectively lower blood pressure, primarily through systemic vasodilation. sarpublication.com
One notable example is Pimobendan, a pyridazinone derivative that exhibits both vasodilator and positive inotropic properties. sarpublication.com This dual action leads to a decrease in peripheral resistance and an increase in cardiac output, making it beneficial in conditions like severe myocardial ischemia. sarpublication.com Similarly, other 4,5-dihydro-3(2H)pyridazinone derivatives, such as CI-914 and CI-930, have been recognized as potent positive inotropes and antihypertensives. nih.govresearchgate.net
The design of tricyclic pyridazinone derivatives, as rigid analogs of 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone, has yielded compounds with antihypertensive, inotropic, vasodilator, and anti-aggregating properties. nih.gov For instance, replacing the cyano group in 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone with amino or acetylamino groups resulted in compounds with a potent blood-pressure-lowering effect in spontaneously hypertensive rats. nih.gov
Further studies have synthesized new series of 6-(4-substitutedphenyl)-3-pyridazinones, which have demonstrated potent vasorelaxant activity, in some cases superior to conventional vasodilators like hydralazine (B1673433) and nitroglycerin. dntb.gov.ua The antihypertensive activity of various 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives has also been confirmed through non-invasive methods. actascientific.com The substitution at different positions on the pyridazinone ring plays a crucial role in the observed biological activity.
Table 1: Vasodilatory and Antihypertensive Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Observed Activity | Reference |
| Pimobendan | Vasodilator and positive inotropic properties | sarpublication.com |
| CI-914, CI-930 | Potent positive inotropes and antihypertensives | nih.govresearchgate.net |
| Amino/Acetylamino analogs of 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | Potent blood-pressure-lowering effect | nih.gov |
| 6-(4-substitutedphenyl)-3-pyridazinones | Potent vasorelaxant activity | dntb.gov.ua |
| 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-ones | Good antihypertensive activity | actascientific.com |
Phosphodiesterase Inhibition Mechanisms
The cardiovascular effects of many pyridazinone derivatives are, at least in part, mediated by the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. nih.gov PDE3 is a key enzyme in the regulation of intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in cardiac muscle contraction and smooth muscle relaxation. nih.gov
Inhibition of PDE3 in heart muscles and blood vessels leads to increased cAMP levels, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation. nih.govresearchgate.net Several 4,5-dihydro-3(2H)pyridazinone derivatives, including CI-914, CI-930, and pimobendan, are known to exert their cardiotonic and vasodilatory effects through this mechanism. nih.govresearchgate.net The compound MCI-154 is also noted for its potent PDE inhibitory effect. sarpublication.com
Furthermore, research has focused on developing dual PDE3/PDE4 inhibitors. hw.ac.uk For example, (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) has been identified as a potent dual inhibitor with combined bronchodilatory and anti-inflammatory activity. hw.ac.uk Other studies have explored pyridazinone derivatives bearing an indole (B1671886) moiety as potential PDE4 inhibitors for anti-inflammatory therapy, with some compounds showing selectivity towards the PDE4B isoenzyme. nih.gov
Calcium Sensitizing Mechanisms
In addition to phosphodiesterase inhibition, some pyridazinone derivatives exhibit a calcium-sensitizing mechanism to enhance cardiac contractility. This mechanism involves increasing the sensitivity of the contractile proteins in cardiac muscle to calcium ions, rather than increasing the intracellular calcium concentration.
Levosimendan is a prime example of a pyridazinone derivative that acts as a calcium sensitizer. It increases myocardial contractility by stabilizing the calcium-bound conformation of troponin C. sarpublication.com This positive inotropic action, combined with its vasodilator effects, is beneficial in treating congestive heart failure. sarpublication.com Another compound, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone, is thought to enhance calcium-induced contraction of skinned cardiac muscle fibers by increasing the calcium sensitivity of troponin. sarpublication.com
Antimicrobial and Antifungal Investigations
Derivatives of this compound have demonstrated a wide range of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents. nih.govontosight.ai
Antibacterial Spectrum and Efficacy
Various pyridazinone derivatives have been synthesized and evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were tested, with compound 10h showing potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov In another study, a series of pyridazin-3(2H)-one derivatives were tested, and compounds 7 and 13 were found to be effective against all studied bacteria, which included both Gram-positive and Gram-negative strains. nih.gov
The introduction of different substituents on the pyridazinone ring has been shown to significantly influence the antibacterial activity. For example, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring led to a decrease in antibacterial activity against Gram-positive bacteria. nih.gov Conversely, the hydrolysis of the ester group resulted in increased activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. nih.gov Other research has also highlighted the potential of pyridazinone-based congeners against S. aureus and MRSA, with MIC values ranging from 0.5 to 128 μg/mL. nih.gov
Table 2: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Target Bacteria | Activity (MIC) | Reference |
| Compound 10h (diarylurea derivative) | Staphylococcus aureus | 16 μg/mL | nih.gov |
| Compounds 7 and 13 | Gram-positive and Gram-negative bacteria | Effective | nih.gov |
| Pyridazinone-based congeners | S. aureus and MRSA | 0.5–128 μg/mL | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, pyridazinone derivatives have also been investigated for their antifungal potential. nih.govnih.gov A study on diarylurea derivatives with a pyridazinone scaffold identified compound 8g as having significant antifungal activity against Candida albicans, with a MIC of 16 μg/mL. nih.gov
Furthermore, new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones have been synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis and Candida spp. nih.gov Several of these compounds showed significant inhibition against P. brasiliensis, with MIC values ranging from 0.125 to 64 µg/mL. nih.gov Compound 5a from this series was particularly promising, exhibiting a potent fungicidal profile with a Minimum Fungicidal Concentration (MFC) of 0.5 µg/mL and a synergistic effect with amphotericin B. nih.gov The fungicidal properties of these compounds highlight their potential for treating systemic fungal infections.
Potential Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that their biological activity is primarily due to their ability to interact with specific molecular targets within microbial cells. One proposed mechanism is enzyme inhibition, where the pyridazinone derivative binds to the active site of an essential enzyme, preventing its normal function and thereby inhibiting microbial growth.
The structural features of these compounds, including the pyridazinone ring and its various substituents, play a critical role in their interaction with these molecular targets. mdpi.com For example, the lipophilicity and electronic properties of the substituents can influence the compound's ability to penetrate the microbial cell wall and membrane to reach its intracellular target. Further research is needed to fully elucidate the specific enzymes or cellular pathways that are targeted by these promising antimicrobial agents.
Anti-inflammatory and Analgesic Research
Pyridazinone derivatives have emerged as a significant class of compounds in the quest for novel anti-inflammatory and analgesic agents. nih.govjscimedcentral.com The core structure is considered an attractive lead for designing drugs that can combat pain and inflammation, potentially with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has demonstrated that various substituted pyridazinone derivatives exhibit potent analgesic and anti-inflammatory activities in vivo. nih.govusp.br For instance, certain 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have shown high analgesic activity without the ulcerogenic side effects commonly associated with NSAIDs. jscimedcentral.com
The pyridazinone ring is a key structural feature in several compounds with established anti-inflammatory and analgesic properties. researchgate.net Emorfazone, a pyridazinone derivative, is a clinically used analgesic and anti-inflammatory drug in Japan. jscimedcentral.comcu.edu.eg This has spurred further investigation into other derivatives, with some showing even greater potency than emorfazone. jscimedcentral.com The diverse biological activities of pyridazinones also extend to anticancer, antimicrobial, and antihypertensive effects, highlighting the broad therapeutic potential of this chemical class. cbijournal.comontosight.ai
COX Inhibition and Related Pathways
A primary mechanism behind the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. jscimedcentral.comnih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. orientjchem.org
Several studies have focused on developing pyridazinone derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. cu.edu.egorientjchem.org For example, a series of new pyridazine (B1198779) derivatives demonstrated highly potent and selective COX-2 inhibitory activity, with some compounds showing greater potency than the well-known COX-2 inhibitor, celecoxib. cu.edu.eg In one study, two novel 4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone derivatives were synthesized and found to inhibit both COX-1 and COX-2. nih.gov
Beyond COX inhibition, other pathways may contribute to the anti-inflammatory effects of pyridazinone derivatives. Research has explored their potential as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.comnih.gov Some pyridazinone derivatives have also been investigated as phosphodiesterase type 4 (PDE4) inhibitors, another target for anti-inflammatory therapies. nih.gov
Structure-Activity Relationships for Anti-inflammatory Effects
The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance potency and selectivity.
For instance, the substitution at the C-5 position of the 4-chloro-2-p-tolyl-2H-pyridazin-3-one nucleus plays a significant role in determining the cytotoxic and antioxidant activities of the compounds. cbijournal.com In a study of tetrazolo[1,5-b]pyridazine (B14759603) derivatives, a β-enaminobisphosphonate substituent was found to confer the most potent anti-inflammatory and antinociceptive activity. beilstein-journals.org There appears to be a positive correlation between the anti-inflammatory and antinociceptive activities of these compounds. beilstein-journals.org
In the context of COX inhibition, specific substitutions have been shown to enhance selectivity for COX-2. For example, in a series of pyrazole-pyridazine hybrids, compounds with a pyrazolone (B3327878) skeleton demonstrated more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold. nih.gov The substituents on the benzylidene ring also played a crucial role, with trimethoxy derivatives showing the highest activity. nih.gov Furthermore, the introduction of an arylpiperazine pharmacophore into pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole (B1194373) molecules resulted in selective COX-2 inhibitors. mdpi.com
Table of COX Inhibition Data for Pyridazinone Derivatives
| Compound | Target | Activity | Source |
| 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8a) | COX-1 | 59% inhibition at 10 µM | nih.gov |
| 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8a) | COX-2 | 37% inhibition at 10 µM | nih.gov |
| 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8b) | COX-1 | 61% inhibition at 10 µM | nih.gov |
| 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8b) | COX-2 | 28% inhibition at 10 µM | nih.gov |
| Pyridazinone derivative 3g | COX-2 | IC50 = 67.23 nM | cu.edu.eg |
| Pyridazinone derivative 3d | COX-2 | IC50 = 43.84 nM | cu.edu.eg |
| Pyridazinone derivative 6a | COX-2 | IC50 = 53.01 nM | cu.edu.eg |
| Pyrazole-pyridazine hybrid 5f (trimethoxy derivative) | COX-2 | IC50 = 1.50 µM | nih.gov |
| Pyrazole-pyridazine hybrid 6f (trimethoxy derivative) | COX-2 | IC50 = 1.15 µM | nih.gov |
Herbicidal Properties and Agrochemical Applications
Beyond its pharmaceutical potential, this compound is a key intermediate in the synthesis of herbicides. chemimpex.com Its derivatives have demonstrated potent herbicidal properties, making them valuable in crop protection and weed management. chemimpex.comchemimpex.com The structural features of these compounds allow for the effective control of unwanted plant growth, thereby enhancing agricultural productivity. chemimpex.com The pyridazinone chemical family includes herbicides like flumioxazin, which acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. mdpi.com
The versatility of the pyridazinone scaffold is further highlighted by its presence in a vast number of commercial pesticides. researchgate.net This underscores the significance of this heterocyclic system in the agrochemical industry.
Inhibition of Plant Growth Pathways
The herbicidal activity of this compound derivatives stems from their ability to interfere with essential plant growth pathways. chemimpex.com A primary mechanism of action for many pyridazinone-based herbicides is the inhibition of photosynthesis. guidechem.com By disrupting this vital process, these compounds lead to the death of targeted plants. guidechem.com
Another key target for some pyridazinone herbicides is the enzyme protoporphyrinogen oxidase (PPO). mdpi.com PPO is involved in the biosynthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
Selectivity and Environmental Impact in Weed Management
An important aspect of herbicide development is achieving selectivity, meaning the herbicide effectively controls weeds without harming the desired crop. researchgate.net Research on this compound derivatives has focused on developing selective herbicides for various crops. chemimpex.com The unique structure of these compounds can allow for the targeting of specific weeds while minimizing the impact on non-target organisms, which promotes more sustainable agricultural practices. chemimpex.com
The environmental impact of herbicides is a significant concern. nih.gov The stability and efficacy of this compound derivatives can lead to improved formulations with a potentially lower environmental impact compared to some traditional herbicides. chemimpex.com However, like all herbicides, their use requires careful management to avoid issues such as soil and water contamination. mdpi.com The persistence of a herbicide in the environment is a key factor; ideally, a herbicide should have a half-life that is long enough to be effective but not so long that it causes contamination or affects subsequent crops. mdpi.com The development of nano-herbicides, which can offer controlled release and improved targeting, is a promising area of research for reducing the environmental footprint of weed management practices. nih.gov
Table of Herbicidal Activity Data
| Herbicide/Derivative | Target Weeds | Crop Selectivity | Mechanism of Action | Source |
| Flumioxazin | Broadleaf weeds | Sunflower | PPO Inhibition | mdpi.com |
| This compound derivatives | Unwanted plants | Various crops | Inhibition of photosynthesis | chemimpex.comguidechem.com |
Other Biological Activities
In addition to their well-documented anti-inflammatory, analgesic, and herbicidal properties, derivatives of this compound have been investigated for a range of other biological activities. These include:
Anticancer Activity: The pyridazinone scaffold is a component of some anticancer drugs, and research has explored the potential of various derivatives in cancer treatment. ontosight.ainih.gov
Antimicrobial Properties: Certain derivatives have shown activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. ontosight.aiontosight.ai
Cardiovascular Effects: Some 4,5-dihydro-3(2H)pyridazinone derivatives have been studied for their cardiotonic, hypotensive, and platelet aggregation inhibition activities. nih.gov
Antiviral Activities: The broad biological profile of pyridazinone derivatives also includes potential antiviral applications. ontosight.ai
Tuberculostatic Action: this compound has been described as a substituted pyridazinone with tuberculostatic action. pharmaffiliates.com
The diverse biological activities of this compound and its derivatives underscore the importance of this heterocyclic core in medicinal chemistry and agrochemical research. guidechem.com
Antiviral Activity
Despite this, dedicated research focusing specifically on the antiviral properties of this compound derivatives is not extensively represented in the currently available literature. While the broader category of pyridazinones demonstrates significant promise, targeted studies on the antiviral effects of this particular subclass are necessary to fully map their potential. For example, research into 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles has demonstrated potent and selective inhibition of human cytomegalovirus (HCMV). nih.gov This indicates that halogenated heterocyclic compounds can be a rich source of antiviral agents, though direct evidence for this compound derivatives is still in its nascent stages.
Antitubercular Activity
Derivatives of pyridazinone have emerged as compounds of interest for their potential activity against Mycobacterium tuberculosis. In one investigation, a series of novel pyridazine derivatives were synthesized and subjected to in vitro evaluation for their antituberculosis activity. Of the eighteen compounds synthesized and tested, three demonstrated moderate activity against Mycobacterium tuberculosis. researchgate.net Another piece of research highlighted that certain 3(2H)-pyridazinone derivatives featuring an N-(phenyl sulfonyl) acetohydrazide moiety at the 2-position were active against M. tuberculosis. An interesting observation from this study was that unsubstituted compounds within this series exhibited greater activity than their counterparts with a chlorine substitution at the para position of the phenyl ring. nih.gov
| Compound Series/Derivative | Activity Details | Reference |
|---|---|---|
| Novel pyridazine derivatives | Three out of eighteen compounds showed moderate activity against M. tuberculosis. | researchgate.net |
| 3(2H)-pyridazinone derivatives with N-(phenyl sulfonyl) acetohydrazide moiety | Active against M. tuberculosis. Unsubstituted compounds were more potent than para-chloro substituted ones. | nih.gov |
Anticonvulsant Activity
The pyridazinone structure is a well-established pharmacophore for anticonvulsant activity. mdpi.com Numerous studies have delved into the potential of pyridazinone derivatives for the management of seizures. For example, a comprehensive study involving the synthesis of fourteen 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones and fifteen 6-(substitutedphenyl)-3(2H) pyridazinones screened these compounds for their ability to counteract maximal electroshock seizures (MES) in a murine model. The results identified 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone as the most potent anticonvulsant among the tested compounds. A crucial insight from this research was the general observation that compounds bearing an electron-withdrawing substituent on the phenyl ring displayed significant anticonvulsant activity. mdpi.com
In a separate study, novel hybrid benzothiazole-containing pyridazinone derivatives were designed and synthesized. Subsequent in-silico and in-vitro evaluations revealed that several of these hybrid compounds demonstrated noteworthy GABA-AT inhibitory activity. nih.gov
| Compound Series/Derivative | Key Findings | Reference |
|---|---|---|
| 6-(substituted-phenyl)-3(2H) pyridazinones | 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone was the most potent in the MES test. Electron-withdrawing groups on the phenyl ring enhanced activity. | mdpi.com |
| Hybrid benzothiazole-containing pyridazinones | Demonstrated GABA-AT inhibitory activity. | nih.gov |
| 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | Some derivatives showed significant anticonvulsant activity in the MES test. | osti.gov |
Antidepressant and Antianxiety Potential
While the broader class of nitrogen-containing heterocyclic compounds has been a fertile ground for the investigation of central nervous system effects, specific studies focusing on the antidepressant and antianxiety potential of this compound derivatives are not prominent in the reviewed scientific literature. However, structurally related compounds have shown promising results. For instance, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and assessed for their antidepressant and anxiolytic-like activities. Certain compounds within this series exhibited antidepressant-like effects in the mouse forced swim test and showed potential anxiolytic-like properties in the mouse four-plate test. nih.gov In a similar vein, some newly synthesized triazolo-pyrazoline derivatives have been explored for their potential antidepressant activities. nih.gov These discoveries in related heterocyclic systems suggest that the pyridazinone scaffold could be a viable candidate for the development of psychotropic agents, although more targeted research is necessary to confirm this.
Platelet Aggregation Inhibition
A significant focus of research into pyridazinone derivatives has been the development of potent platelet aggregation inhibitors. Multiple studies have substantiated the powerful antiplatelet effects of these compounds. A series of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives were discovered to inhibit human platelet aggregation in vitro and rat platelet aggregation ex vivo. The most pronounced effects were noted in dihydropyridazinones that featured a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position. Some of these compounds were found to be up to 16,000 times more active in vitro than acetylsalicylic acid. researchgate.net
Another research effort centered on 6-phenyl-3(2H)-pyridazinones with a variety of substituents at the 5-position. The results of this study confirmed that the chemical nature of the substituent at this position has a significant impact on both the antiplatelet activity and the mechanism of action. nih.gov Furthermore, new series of pyridazinone derivatives were synthesized utilizing the singlet oxygen oxidation of alkyl furans. Several of these compounds, notably 4b, 4d, and 5b, demonstrated potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov
| Compound Series/Derivative | Key Findings on Platelet Aggregation Inhibition | Reference |
|---|---|---|
| 6-aryl-4,5-dihydro-3(2H)-pyridazinones | Up to 16,000 times more active than acetylsalicylic acid in vitro. | researchgate.net |
| 5-substituted-6-phenyl-3(2H)-pyridazinones | The substituent at position 5 influences activity and mechanism. | nih.gov |
| Pyridazinone derivatives from alkyl furans (e.g., 4b, 4d, 5b) | Potent inhibition of collagen-induced platelet aggregation (low µM IC50 values). | nih.gov |
| 6-[4-(2-substituted hydrazino) phenyl]-4,5-dihydro-3(2H)-pyridazinones | Two compounds induced complete platelet aggregation inhibition. |
Aldose Reductase Inhibition
Aldose reductase is a pivotal enzyme in the polyol pathway, and its inhibition represents a key therapeutic strategy for the management of diabetic complications. Pyridazinone derivatives have been investigated as potential inhibitors of aldose reductase. A study on novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, which share a related heterocyclic core, led to the identification of potent and selective aldose reductase inhibitors. For example, compound 4k, chemically identified as 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid, exhibited an IC50 value of 0.023 µM. The structure-activity relationship analysis from this study indicated that the inclusion of a phenolic hydroxyl group on the C2 phenoxyl ring and a halogen substituent at the C7 position of the core structure were key to enhancing the inhibitory activity.
While specific data for this compound derivatives is not explicitly detailed, the results from these related structures suggest that halogenated pyridazinone-like scaffolds are a promising avenue for the development of aldose reductase inhibitors. The hydrophobic nature of substituents has also been identified as a significant contributing factor to the inhibitory activity in similar compound series. researchgate.net
| Compound | IC50 (µM) for Aldose Reductase Inhibition | Reference |
|---|---|---|
| 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid (4k) | 0.023 | |
| 2-(3-oxo-2-phenoxypyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid (4a) | 8.596 |
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are a fundamental component of the therapeutic strategy for managing Alzheimer's disease. The pyridazinone scaffold has been explored for its potential to inhibit this critical enzyme. A study employing QSAR and pharmacophore analysis of pyridazinone derivatives as acetylcholinesterase inhibitors has underscored the relevance of this chemical class in the ongoing search for novel AChE inhibitors. Although direct studies on this compound derivatives were not specified in the provided context, the broader class of pyridazinones continues to be a focal point of interest for the development of compounds with potential anti-Alzheimer's applications.
Antioxidant Activity
A number of studies have highlighted the potential of pyridazinone derivatives as effective antioxidant agents, capable of mitigating oxidative stress by scavenging free radicals.
Research into a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues has demonstrated their capacity to inhibit superoxide (B77818) anion formation and lipid peroxidation in vitro. Many of these compounds displayed a potent inhibitory effect on superoxide anions, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov Notably, some of these derivatives exhibited activity comparable to the well-known antioxidant α-tocopherol at the same concentration. nih.gov The most significant superoxide anion scavenging effects were observed in 6-chloropyridazine derivatives and in 2H-pyridazine-3-one derivatives that feature chloro/fluorophenyl amine or fluorophenylpiperazine side chains. nih.gov However, the inhibitory effect on lipid peroxidation was less pronounced across the tested compounds, suggesting that their primary antioxidant mechanism is through superoxide radical scavenging rather than hydroxyl radical scavenging. nih.gov
Furthermore, novel Mannich base analogues of pyrrolo[3,4-d]pyridazinone have been synthesized and evaluated for their antioxidant properties. researchgate.net These compounds have been shown to effectively reduce induced oxidative and nitrosative stress. researchgate.net In studies using lipopolysaccharide (LPS) to induce neuroinflammation in PC12 cells, these pyrrolo[3,4-d]pyridazinone derivatives markedly decreased intracellular reactive oxygen species (ROS) levels. nih.gov This reduction in cellular ROS was found to be strongly correlated with a decrease in DNA damage. nih.gov The antioxidant effect of these derivatives was observed to be concentration-dependent, with lower concentrations often showing a higher ability to reduce ROS levels. nih.gov
The following table summarizes the antioxidant activity of selected pyridazinone derivatives:
| Compound Type | Assay | Concentration | Activity | Reference |
| 2H-pyridazine-3-one derivatives | Superoxide Scavenging | 10⁻³ M | 84% - 99% inhibition | nih.gov |
| 6-chloropyridazine derivatives | Superoxide Scavenging | 10⁻³ M | High inhibitory effect | nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | ROS Reduction (LPS-induced) | Various | Marked decrease in intracellular ROS | nih.gov |
| 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one | DPPH Scavenging | Not specified | Up to 70.27% radical scavenging activity |
Tubulin Cellular Localization Inhibition
Recent research has identified certain pyridazin-3(2H)-one derivatives as potential inhibitors of tubulin polymerization, a key process in cell division, making them of interest in anticancer research.
A study focusing on the design and synthesis of new pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives identified several compounds with significant tubulin polymerization inhibitory activity. nih.gov Specifically, compounds designated as IVc , IVf , and IVg demonstrated a broad spectrum of growth inhibitory activity against various cancer cell lines. nih.gov
In vitro assays confirmed that these active compounds inhibit tubulin polymerization. nih.gov Molecular docking studies further revealed that compounds IVc , IVf , and IVg fit well into the colchicine-binding site of tubulin. nih.gov The binding affinities (ΔG) for these compounds were found to be high, ranging from -12.49 to -12.99 kcal/mol, which is more favorable than that of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) (-8.87 kcal/mol). nih.gov The interaction between these pyridazinone derivatives and tubulin is primarily hydrophobic, and they adopt a binding orientation similar to that of CA-4. nih.gov These findings strongly suggest that tubulin is a direct molecular target for these compounds. nih.gov
The table below presents the binding affinities of the identified pyridazin-3(2H)-one derivatives that inhibit tubulin polymerization:
| Compound | Target | Binding Affinity (ΔG kcal/mol) | Proposed Mechanism of Action | Reference |
| IVc | Tubulin | -12.49 to -12.99 | Inhibition of polymerization, binding to colchicine (B1669291) site | nih.gov |
| IVf | Tubulin | -12.49 to -12.99 | Inhibition of polymerization, binding to colchicine site | nih.gov |
| IVg | Tubulin | -12.49 to -12.99 | Inhibition of polymerization, binding to colchicine site | nih.gov |
| CA-4 (Reference) | Tubulin | -8.87 | Known tubulin polymerization inhibitor | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophores within 4,5-Dichloro-3(2H)-pyridazinone Derivatives
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response. For pyridazinone derivatives, several key pharmacophoric models have been elucidated for various biological activities.
For instance, in the development of acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, a five-point pharmacophore model, designated AHHRR, has been generated. bibliomed.org This model consists of one hydrogen bond acceptor (A), two hydrophobic features (H), and two aromatic rings (R). bibliomed.org The pyridazinon-2-ylacetohydrazide structure has been identified as a key scaffold for this activity, and the model helps in predicting the inhibitory concentration (IC50) of new compounds before their synthesis. bibliomed.org
In the context of antiviral research, the aryl-pyridazine moiety itself has been identified as a crucial pharmacophoric group. tandfonline.com For cardiotonic and hypotensive activities, pharmacophore models have been computed to identify the essential structural features required for inhibiting phosphodiesterase-III (PDE-III) in heart muscles and blood vessels. nih.govresearchgate.net These models typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, highlighting the importance of the pyridazinone ring's carbonyl group and substitutions on the heterocyclic ring. researchgate.net
Impact of Substituent Modifications on Biological Activity
Modifying the substituents at different positions on the this compound core has a profound impact on the resulting compound's biological profile.
Position 2: The lactam nitrogen at the N-2 position is a common site for modification.
For analgesic and anti-inflammatory activity, the introduction of an acetamide (B32628) side chain at this position has been shown to be beneficial. sarpublication.com
In the pursuit of MAO-B inhibitors, attaching a substituted benzalhydrazone moiety to the second position of the pyridazinone ring was found to enhance inhibitory activity. nih.gov
For PDE4B inhibitors, a hydrogen bond donor (R2 = H) at this position was found to be optimal for affinity, with N-methyl or N-benzyl substitutions leading to a decrease in potency. nih.gov
Positions 4 and 5: The chlorine atoms at these positions are reactive and allow for nucleophilic substitution, introducing a wide range of functional groups.
Derivatives with halogens at the 4 and 5 positions have been reported to exhibit good analgesic activity. sarpublication.com
In a series of anticancer agents, substitution of the chlorine at position 5 with various cyclic and acyclic amines was explored. Compounds containing a piperidine (B6355638) moiety showed notable cytotoxic activity against the HEP3BPN 11 liver cancer cell line. cbijournal.com
Position 6: Substitutions at the C-6 position significantly influence activity.
For cytotoxic activity, it was observed that derivatives with smaller alkyl groups (like ethyl and butyl) on the pyridazine (B1198779) ring were more cytotoxic than those with larger aryl-substituted groups (phenyl, benzyl). tandfonline.com
In a series of analgesic compounds, 6-aryl-pyridazinones carrying acetamide or propanamide moieties at the N-2 position demonstrated good activity. sarpublication.com
These findings underscore the importance of systematic modification of the pyridazinone scaffold to fine-tune the pharmacological properties of the resulting derivatives.
Table 1: Impact of Substituent Modifications on the Biological Activity of Pyridazinone Derivatives
| Position of Modification | Substituent/Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| Position 2 (N-H) | Acetamide side chain | Analgesic & Anti-inflammatory | sarpublication.com |
| Position 2 (N-H) | Substituted benzalhydrazone | MAO-B Inhibition | nih.gov |
| Position 2 (N-H) | Unsubstituted (N-H) | Optimal PDE4B Inhibition | nih.gov |
| Positions 4 & 5 | Halogens (e.g., Cl) | Analgesic | sarpublication.com |
| Position 5 | Piperidine | Anticancer (Liver) | cbijournal.com |
| Position 6 | Small alkyl groups | Increased Cytotoxicity | tandfonline.com |
| Overall Scaffold | Planar pyridazinone vs. dihydropyridazinone | Higher PDE4B Inhibition | nih.gov |
Conformational Analysis and Molecular Flexibility of the Pyridazinone Ring
The three-dimensional shape and flexibility of the pyridazinone ring system are critical determinants of its interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of the atoms and the energy barriers between different conformations.
Studies have shown that the planarity of the pyridazinone ring can be crucial for biological activity. For example, pyridazinone derivatives bearing an indole (B1671886) moiety were found to be more potent inhibitors of PDE4B than their corresponding 4,5-dihydropyridazinone analogues. nih.gov This enhanced activity is likely due to the more planar character of the pyridazinone scaffold, which allows for better interactions within the relatively closed and hydrophobic pocket of the enzyme's active site. nih.gov In contrast, the conformational flexibility of a related thiadiazole-containing pyridazine derivative was suggested to contribute to its modest inhibitory potency against the GAC enzyme, as it could adopt multiple binding conformations, not all of which were optimal for inhibition. nih.gov
Conformational analyses of related bicyclic systems, such as pyridazino[4,5-b] tandfonline.commdpi.comoxazepines, have been carried out using semiempirical calculations and temperature-dependent NMR measurements to determine energy barriers of rotation and preferred ring conformations. researchgate.net These methods provide insight into the molecule's stereodynamics, which is essential for understanding how it fits into a receptor's binding site. The pyridazine ring itself is characterized by a high dipole moment, which can influence π-π stacking interactions with aromatic residues in target proteins, further emphasizing the importance of its conformation. nih.gov
Computational Chemistry and Molecular Modeling in SAR/SPR Studies
Computational techniques are indispensable tools in modern drug discovery for investigating SAR and SPR. They allow for the visualization of drug-target interactions, calculation of molecular properties, and prediction of biological activity, thereby guiding the synthesis of more effective compounds.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique has been widely applied to pyridazinone derivatives to elucidate their mechanism of action.
Anti-inflammatory Targets: Docking studies of a pyrido[2,3-d]pyridazine-2,8-dione derivative revealed that its carbonyl group on the pyridazinone moiety forms a key hydrogen bond with the amino acid residue Tyr355 in the active site of both COX-1 and COX-2 enzymes. nih.gov
Antiviral Targets: To understand their potential as anti-HIV agents, pyridazinone derivatives were docked into the active site of HIV reverse transcriptase. These studies identified favorable binding interactions with key amino acid residues within the receptor domain. tandfonline.comtandfonline.com
Anticancer Targets: The binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) has been explored using covalent docking. tandfonline.com Similarly, docking was used to guide the design of a novel and selective DDR1 inhibitor based on a pyrazolo[3,4-d]pyridazinone scaffold. nih.gov
Antibacterial Targets: For antibacterial pyridazinone derivatives, docking studies against proteins from S. aureus and P. aeruginosa helped to rationalize their activity, with higher docking scores correlating with better antibacterial efficacy. mdpi.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic properties of molecules, which govern their reactivity and interactions. nih.gov These properties provide valuable insights for SPR studies. mdpi.com
Key calculated parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.netindexcopernicus.com A smaller energy gap suggests higher reactivity. indexcopernicus.com
Molecular Electrostatic Potential (ESP): ESP maps show the charge distribution on the molecule's surface, identifying electron-rich (red) and electron-poor (blue) regions, which are the active sites for electrophilic and nucleophilic attack, respectively. mdpi.com
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netindexcopernicus.com
In studies of pyridazinone derivatives, DFT calculations have been used to correlate these electronic properties with observed antibacterial activity. mdpi.comresearchgate.net For instance, it is generally understood that higher HOMO values and lower LUMO values can lead to higher biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
2D-QSAR: For a series of pyridazinone derivatives acting as AChE inhibitors, a QSAR equation was developed using various physicochemical parameters. bibliomed.org This equation allows for the calculation of estimated IC50 values for newly designed compounds, prioritizing synthetic efforts. bibliomed.org
3D-QSAR: To explore FGFR1 inhibitors, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed. tandfonline.com These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties should be modified to enhance biological activity. The resulting models showed high predictive power and were used to computationally design a library of new, potentially more potent inhibitors. tandfonline.com
SAR Classification Models: A classification model based on atom pair descriptors and physicochemical ADME parameters was developed to gain better insight into the relationship between the chemical structures of pyridazinone-like compounds and their anti-inflammatory activity. nih.gov
These predictive models are a cornerstone of rational drug design, enabling a more focused and efficient search for lead compounds.
Mechanistic Investigations of 4,5 Dichloro 3 2h Pyridazinone Action
Identification of Molecular Targets and Pathways
The diverse biological effects of pyridazinone derivatives, including 4,5-Dichloro-3(2H)-pyridazinone, are attributed to their ability to interact with and modulate a variety of molecular targets and signaling pathways. ontosight.ai These compounds are recognized for their wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. cbijournal.comnih.gov
A key mechanism of action is enzyme inhibition. For instance, certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of neurotransmitters like dopamine. nih.govnih.gov This inhibition is a key strategy in managing neurodegenerative diseases. nih.gov Other derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), which is relevant to their cardiotonic and vasodilating effects. nih.govresearchgate.net In the context of cancer, derivatives of this compound have demonstrated the ability to inhibit proangiogenic cytokines, which are proteins essential for the formation of new blood vessels that tumors need to grow. cbijournal.com These targeted proteins include Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), and others, indicating that these compounds can interfere with key pathways in tumor progression. cbijournal.com
Enzyme Inhibition Kinetics and Binding Studies
The investigation into how pyridazinone derivatives inhibit enzymes has provided detailed insights into their mechanism of action. Kinetic studies are fundamental to understanding the potency, selectivity, and nature of this inhibition.
For example, studies on a series of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors have quantified their inhibitory potential. nih.gov Compound S5 (with a 3-Cl substitution) emerged as the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) of 0.203 μM. nih.gov Kinetic analysis revealed that both compound S5 and another potent derivative, S16 (2-CN), act as competitive and reversible inhibitors of MAO-B. nih.gov Their inhibition constants (Ki) were determined to be 0.155 ± 0.050 μM for S5 and 0.721 ± 0.074 μM for S16 , respectively. nih.gov This competitive nature suggests they bind to the active site of the enzyme, directly competing with the natural substrate.
Molecular docking studies have further elucidated the binding interactions. For the S5 -MAO-B complex, stability is achieved through pi-pi stacking interactions with the aromatic rings of specific amino acid residues, namely Tyr398 and Tyr326, within the enzyme's active site. nih.gov Similarly, pyridazinone derivatives targeting PDE-III have been studied to understand the structural features essential for their inhibitory action, leading to the development of pharmacophore models for this class of compounds. nih.govresearchgate.net
Below is an interactive table summarizing the enzyme inhibition data for selected pyridazinone derivatives against MAO-A and MAO-B.
Cellular and Subcellular Localization Studies
Understanding where a compound accumulates within a cell is key to pinpointing its mechanism of action. While direct localization studies for this compound are not extensively detailed, related proteomic analyses provide strong indirect evidence of its sites of action.
Proteomic studies on organisms treated with related antimicrobial compounds reveal that the most significant protein alterations occur in specific cellular compartments. mdpi.com For instance, in Thermus thermophilus cells treated with an antimicrobial peptide, the changes predominantly affected membrane and cytoplasmic proteins. mdpi.com Further Gene Ontology (GO) analysis indicated that the highest number of down-regulated proteins were associated with the ribosome, followed by the cytoplasm and the cell membrane. mdpi.com This suggests that the cellular machinery for protein synthesis (ribosomes) and key metabolic processes in the cytoplasm are major targets. The effects on membrane proteins point to interactions that could disrupt cellular integrity or transport processes. These findings imply that pyridazinone derivatives likely exert their effects by acting on targets within these specific subcellular locations.
Gene Expression and Proteomic Analysis in Response to this compound Derivatives
The interaction of pyridazinone derivatives with their molecular targets triggers significant changes in cellular protein profiles and gene expression. Proteomic analysis is a powerful tool used to identify these changes, offering a global view of the cellular response.
Studies on food-borne pathogens treated with disinfectants based on pyridinium (B92312) oxime derivatives, which are structurally related to pyridazinones, have identified numerous up- and down-regulated proteins. nih.gov This indicates a broad-scale reprogramming of bacterial protein expression in response to the chemical stress. Similarly, a detailed proteomic analysis of Thermus thermophilus treated with an antimicrobial peptide identified 82 differentially expressed proteins. mdpi.com Of these, 67 were down-regulated and 15 were up-regulated, primarily affecting critical processes like transcription, translation, and energy conversion. mdpi.com The down-regulation of ribosomal proteins and RNA polymerase subunits suggests a direct impact on the cell's ability to synthesize proteins and transcribe genes, potentially leading to cell death. mdpi.com
In the context of anticancer activity, research on novel pyridazinone derivatives has shown that they can significantly inhibit the expression of key proangiogenic proteins. cbijournal.com Compounds 4a and 4e were found to be potent inhibitors of VEGF, while compound 4e also strongly inhibited TNFα, FGFb, TGFβ, and EGF. cbijournal.com This demonstrates a targeted disruption of the signaling pathways that promote tumor growth and vascularization. cbijournal.com
The table below presents the inhibitory effects of selected pyridazinone derivatives on various tumor growth-promoting cytokines.
Applications in Material Science and Advanced Materials Research
Formulation of Specialty Polymers and Coatings
There is a theoretical basis for the use of 4,5-Dichloro-3(2H)-pyridazinone as a building block in the synthesis of specialty polymers. The chlorine atoms on the pyridazinone ring are reactive sites that could potentially undergo nucleophilic substitution reactions. This would allow for the integration of the pyridazinone moiety into various polymer backbones, such as those of polyamides, polyimides, or polyesters. The introduction of the polar and heterocyclic pyridazinone structure could influence the final properties of the polymer, potentially affecting its thermal stability, solubility, and interaction with other substances.
However, a comprehensive search of scientific databases and patent literature did not yield specific examples or detailed research on the polymerization of this compound or its direct incorporation into coating formulations. While the synthesis of various derivatives of this compound for applications in medicinal chemistry and agrochemicals is well-documented, its role in polymer science remains largely unexplored in published research.
Enhancement of Durability and Environmental Resistance
It has been postulated that the inclusion of the this compound structure into polymer matrices could enhance their durability and resistance to environmental stressors. The nitrogen-containing heterocyclic ring might contribute to improved thermal stability. Furthermore, the chlorine atoms could potentially enhance flame retardant properties.
Despite these theoretical advantages, there is a notable absence of empirical data from research studies to support these claims. No publicly available literature provides a detailed analysis or data tables demonstrating the specific improvements in durability or environmental resistance of polymers or coatings formulated with this compound. Studies that quantify metrics such as increased tensile strength, enhanced UV resistance, or improved chemical inertness resulting from the use of this specific compound are not found in the current body of scientific literature.
Analytical Methodologies for 4,5 Dichloro 3 2h Pyridazinone and Its Derivatives
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of these compounds in solution.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For derivatives, the substitution pattern on the pyridazinone ring and on any appended groups can be clearly distinguished. For example, in a series of 4-chloro-5-(amino)-2-p-tolyl-pyridazin-3-one derivatives, the proton on the pyridazinone ring typically appears as a singlet around δ 8.0 ppm, while protons on the p-tolyl group show characteristic doublet signals. uni.lu
¹³C NMR spectra reveal the number and type of carbon atoms. In derivatives of 4,5-Dichloro-3(2H)-pyridazinone, the carbonyl carbon (C=O) is typically observed in the range of δ 157-158 ppm. uni.lu The carbons bearing chlorine atoms and other substituents also show distinct chemical shifts that are vital for structural confirmation.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the mass spectrometer is coupled with a gas chromatograph. nih.gov The mass spectrum of this compound shows a characteristic molecular ion peak (or adducts like [M+H]⁺) and an isotopic pattern distinctive of a molecule containing two chlorine atoms. uni.lunih.gov High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. researchgate.net
Table 1: Selected Spectroscopic Data for this compound and a Derivative
Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of pyridazinone derivatives. It is employed to monitor reaction progress and to determine the purity of the final products. nih.gov For quantitative purposes, a validated HPLC-fluorimetric method has been used to determine levels of related compounds in cell cultures. nih.gov The choice of a suitable stationary phase (e.g., C18 column) and a mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) allows for the efficient separation of the target compound from impurities.
Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. The purity of this compound and its derivatives, such as 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, is often specified as >98.0% as determined by GC, indicating its utility as a quality control method. shsigma.co.krlabproinc.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions involving pyridazinones. uni.lumdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate/n-hexane), chemists can quickly visualize the formation of the product and the disappearance of reactants. researchgate.net
Column Chromatography is a preparative technique used for the purification of synthesized pyridazinone derivatives. mdpi.com After a reaction is complete, the crude product is loaded onto a column packed with a stationary phase like silica gel, and a solvent or solvent mixture is passed through to separate the components based on their different affinities for the stationary and mobile phases. mdpi.commdpi.com
Quantitative Analysis Methods
Determining the precise amount of this compound or its derivatives is essential in many research contexts.
Chromatography-Based Quantification: Both HPLC and GC, when coupled with appropriate detectors (e.g., UV-Vis for HPLC, Flame Ionization Detector (FID) for GC) and calibrated with a standard of known concentration, are the primary methods for quantitative analysis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents a highly sensitive and selective method for the quantification of pyridazinone derivatives in complex matrices like biological fluids. nih.govnih.gov This technique combines the superior separation power of UPLC with the specific and sensitive detection of MS/MS, allowing for very low limits of quantification, often in the nanogram per milliliter (ng/mL) range. nih.gov For instance, a UPLC-MS/MS method was developed to determine the concentration of a pyridazinone compound in plasma, achieving a lower limit of quantification of 4.00 ng/mL. nih.gov
Other Quantitative Techniques: While less common now, older literature describes the polarographic determination of pyridazinone derivatives. This electrochemical method involves measuring the current that flows as a function of the potential applied to a dropping mercury electrode. The current is proportional to the concentration of the electroactive species, providing a means for quantification. This method was historically applied to the analysis of compounds like 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
Table 2: Overview of Analytical Methodologies
Future Directions and Research Perspectives
Design of Novel Multi-target Pyridazinone Derivatives
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple biological pathways, rendering single-target drugs insufficient. nih.gov This has spurred the design of multi-target agents that can modulate several key proteins simultaneously, offering potential for enhanced efficacy and reduced drug resistance. nih.govresearchgate.net The pyridazinone nucleus is an ideal scaffold for this "molecular hybridization" approach.
Researchers are actively designing and synthesizing novel pyridazinone-based compounds that target multiple biological entities. nih.govnih.gov One strategy involves conjugating the pyridazinone core with other pharmacologically active motifs. For instance, diarylurea derivatives based on a pyridazinone scaffold have been developed as dual antimicrobial and anticancer agents. nih.govrsc.org These compounds aim to mimic the action of established drugs like sorafenib (B1663141) by targeting key enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors, while also exhibiting activity against bacteria and fungi. nih.gov
Another area of multi-target design focuses on neurodegenerative diseases. Pyridazinone derivatives have been synthesized as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. mdpi.com The design strategy involves creating hybrids that can interact with key residues in the MAO-B active site, offering a therapeutic approach to postpone the onset of severe symptoms. mdpi.com The exploration of such multi-target agents represents a significant shift toward more holistic treatment strategies for complex diseases. nih.gov
| Derivative Class | Targeted Biological Systems | Therapeutic Goal |
| Pyridazinone-Diarylurea Hybrids | VEGFR-2, Bacterial & Fungal Cells | Dual Anticancer (Anti-angiogenic) and Antimicrobial activity. nih.govrsc.org |
| Pyridazinone-Benzalhydrazone Hybrids | Monoamine Oxidase-B (MAO-B) | Neuroprotection for diseases like Parkinson's. mdpi.com |
| Andrographolide-Pyridazinone Conjugates | TFAP4/Wnt/β-catenin Signaling Pathway | Novel anticancer agents for gastric and other cancers. nih.gov |
| Pyridazinone-Thiourea Scaffolds | Multiple targets in microbial pathogens | Development of new antimicrobial agents. nih.gov |
Development of Prodrug Strategies for Enhanced Efficacy and Selectivity
A significant hurdle in drug development is overcoming poor pharmacokinetic profiles, such as low solubility or inability to cross biological barriers. nih.gov Prodrug strategies offer a powerful solution by chemically modifying a drug into an inactive derivative that, once administered, converts back to the active parent compound in vivo. mdpi.comacs.org This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties without fundamentally altering its mechanism of action. nih.gov
For pyridazinone derivatives, prodrug design could address several challenges. Many promising anticancer compounds, for example, exhibit low aqueous solubility, limiting their bioavailability. mdpi.com By attaching a solubilizing promoiety, such as a phosphate (B84403) or a succinate (B1194679) group, to the pyridazinone core, a highly soluble prodrug could be created for intravenous administration. acs.org This moiety would then be cleaved by enzymes in the plasma to release the active drug.
Furthermore, prodrugs can be designed for targeted delivery. For instance, to enhance penetration across the skin for topical anti-inflammatory applications, a lipophilic group could be added to a pyridazinone derivative. mdpi.com This increases the drug's ability to pass through the lipid-rich stratum corneum before being converted to its active form in the deeper skin layers. mdpi.com While specific research on prodrugs of 4,5-dichloro-3(2H)-pyridazinone itself is not extensively documented, the principles of prodrug design are broadly applicable and represent a promising avenue for optimizing the therapeutic potential of its many derivatives. nih.govmdpi.com
Nanotechnology Applications for Targeted Delivery
Nanotechnology offers revolutionary tools to overcome the limitations of conventional drug delivery. nih.gov By encapsulating therapeutic agents within nanoparticles (carriers ranging from 10 to 1000 nm in size), it is possible to improve drug solubility, protect them from degradation, prolong circulation time, and achieve targeted delivery to specific cells or tissues. nih.govresearchgate.net
For pyridazinone derivatives, particularly those developed for cancer therapy, nanotechnology holds immense promise. nih.govmdpi.com Anticancer agents can be loaded into various nanocarriers:
Liposomes: These are spherical vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, reducing systemic toxicity. nih.gov
Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for sustained drug release over extended periods. nih.govnih.gov
Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and are particularly useful for encapsulating hydrophobic pyridazinone derivatives, enhancing their stability and bioavailability.
Hydrogels: These nanoparticle networks can encapsulate and deliver therapeutic proteins or vaccines and can be designed for controlled release. nih.gov
These nanoparticles can be further "decorated" with targeting moieties like antibodies or specific ligands that recognize and bind to receptors overexpressed on cancer cells. nih.gov This active targeting strategy minimizes damage to healthy tissues and increases the concentration of the drug at the site of action. While the clinical application of nanoparticle-based delivery for pyridazinone derivatives is still in early stages, the foundational research demonstrates its potential to significantly enhance therapeutic outcomes. mdpi.com
Combination Therapies with this compound Derivatives
Modern oncology is increasingly moving towards combination therapies, where drugs with different mechanisms of action are used together to achieve a synergistic effect. researchgate.net This approach can enhance treatment efficacy, overcome drug resistance, and target multiple facets of cancer biology simultaneously. nih.gov
Pyridazinone derivatives, with their diverse biological activities, are strong candidates for inclusion in combination regimens. For example, a pyridazinone-based VEGFR-2 inhibitor, which blocks the formation of new blood vessels that tumors need to grow, could be combined with a traditional cytotoxic chemotherapeutic agent that directly kills cancer cells. nih.govrsc.org Similarly, derivatives that induce apoptosis (programmed cell death) by upregulating genes like p53 could be paired with immunotherapies that help the patient's own immune system fight the cancer. rsc.orgresearchgate.net
Given that cancer patients are often immunocompromised and susceptible to infections, the development of pyridazinone derivatives with dual anticancer and antimicrobial properties presents a unique therapeutic opportunity. nih.govrsc.org Such a compound could simultaneously fight the cancer and protect the patient from opportunistic infections, potentially reducing the need for separate antibiotic treatments and mitigating the complications of multi-drug therapy. nih.gov
Environmental Fate and Impact Studies of Pyridazinone-based Agrochemicals
Beyond medicine, pyridazinone derivatives are vital in agriculture, particularly as herbicides. researchgate.net The compound Chloridazon, a pyridazinone derivative, has been widely used to control broad-leaf weeds. researchgate.net Understanding the environmental fate of these agrochemicals is critical for ensuring sustainable agricultural practices and protecting ecosystems. awsjournal.orgmdpi.com
Research in this area focuses on several key processes:
Persistence and Degradation: Studies investigate how long pyridazinone-based herbicides remain in the soil. The half-life (DT50) of a herbicide is a key metric, indicating the time it takes for 50% of the initial amount to dissipate. For Chloridazon, the DT50 in soil has been reported to be around 43 days, though this can be influenced by factors like soil type, moisture, and the presence of other substances like adjuvants, which can slow degradation. plantprotection.plresearchgate.netplantprotection.pl Degradation occurs through microbial action and chemical processes. illinois.edu
Metabolite Formation: As the parent herbicide breaks down, it forms metabolites. For Chloridazon, the primary metabolites are desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). researchgate.net These metabolites can be more persistent and mobile than the original compound, posing a potential risk to groundwater resources. researchgate.netacs.org
Mobility and Leaching: The movement of herbicides and their metabolites through the soil profile into groundwater is a major concern. awsjournal.org Studies have shown that while Chloridazon concentrations decrease with soil depth, its metabolites can migrate downwards and persist for extended periods, being detected in leachate more than two years after application. researchgate.net
Remediation: Future research is also directed at developing effective methods to clean up contaminated soil and water. Technologies like electro-kinetic soil washing and adsorption using materials like graphene oxide are being explored for their ability to remove Chloridazon and its persistent metabolites from the environment. researchgate.netacs.org
| Compound | Metabolite(s) | Environmental Concern | Key Finding |
| Chloridazon | Desphenyl-chloridazon (DPC), Methyl-desphenyl-chloridazon (Me-DPC) | Groundwater contamination due to metabolite persistence and mobility. researchgate.netacs.org | Metabolites can be present in leachate at higher concentrations and for longer durations than the parent compound. researchgate.net |
Exploration of New Therapeutic Areas
The versatility of the pyridazinone scaffold means that research is constantly uncovering new potential therapeutic applications. nih.gov While its roles in anticancer and anti-inflammatory therapies are well-explored, future work is expanding into other critical areas of medicine.
The following table summarizes some of the established and emerging therapeutic areas for pyridazinone derivatives:
| Therapeutic Area | Mechanism/Target | Reference |
| Anticancer | Inhibition of VEGFR-2, Induction of apoptosis, Cell cycle arrest | nih.govrsc.orgnih.gov |
| Anti-inflammatory | Inhibition of COX-2, PDE4, DYRK1A/GSK3; Modulation of FPRs | nih.govnih.gov |
| Cardiovascular | Antihypertensive, Antiplatelet aggregation, Cardiotonic effects | mdpi.com |
| Neurodegenerative | Selective inhibition of Monoamine Oxidase-B (MAO-B) | mdpi.com |
| Antimicrobial | Inhibition of essential bacterial/fungal enzymes | nih.gov |
| Antiviral | Various mechanisms against viral replication | nih.gov |
| Antidiabetic | Various mechanisms to regulate blood glucose | nih.gov |
The anti-inflammatory potential is particularly noteworthy. Some pyridazinone derivatives are being investigated as selective COX-2 inhibitors, aiming to provide the benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. nih.govnih.gov Others are being developed to target enzymes involved in neuroinflammation, such as phosphodiesterase type 4 (PDE4), which could have applications in treating diseases like Alzheimer's or multiple sclerosis. nih.gov
Advancements in Synthetic Methodologies for Sustainable Production
The increasing demand for pyridazinone derivatives in both medicine and agriculture necessitates the development of more efficient, cost-effective, and environmentally friendly production methods. Green chemistry principles are at the forefront of this effort, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. mdpi.com
Traditional organic synthesis often relies on harsh reagents and solvents. Modern research is focused on alternative, sustainable approaches:
Catalysis: The use of novel catalysts can significantly improve reaction rates and yields under milder conditions. For example, a heterogeneous ZnS-ZnFe2O4 nanocatalyst has been successfully used in a one-pot, three-component reaction to synthesize thiazolopyridazinones, a class of pyridazinone derivatives. This method offers advantages like easy catalyst recovery and reuse.
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key goal. Hydrogen peroxide-mediated synthesis of 1,2,4-thiadiazoles (related heterocyclic structures) in ethanol has been demonstrated as a clean and efficient method.
Solvent-Free Reactions: Grinding techniques, where reactants are mixed in the absence of a solvent, represent a highly sustainable approach. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved with excellent yields using a basic alumina (B75360) catalyst and grinding at room temperature.
These advancements not only make the production of pyridazinone derivatives more sustainable but also have the potential to reduce manufacturing costs, making these valuable compounds more accessible for research and commercial application.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4,5-Dichloro-3(2H)-pyridazinone, and how do they influence experimental handling?
- Answer: The compound (CAS 932-22-9) has a molecular formula C₄H₂Cl₂N₂O , molecular weight 164.98 g/mol , and a melting point of 204–206°C . Its low solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in biological assays. Stability under ambient conditions requires storage in a desiccator to prevent hygroscopic degradation. These properties dictate protocols for synthesis, purification (e.g., recrystallization from ethanol), and handling under inert atmospheres to avoid decomposition.
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A standard method involves chlorination of 3(2H)-pyridazinone precursors using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 6–8 hours) . Alternative routes include cyclocondensation of dichlorinated hydrazine derivatives with diketones. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yields vary (50–70%) depending on substituent steric effects and reaction optimization .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) of this compound derivatives in cardiotonic activity?
- Answer:
Derivatization: Introduce substituents at the pyridazinone core (e.g., alkyl, aryl, or heterocyclic groups) to modulate electronic and steric effects. For example, 6-phenyl-4,5-dihydro derivatives (e.g., compound 22 and 23 in ) showed enhanced cardiotonic activity compared to levosimendan .
Bioassays: Test inotropic effects on isolated rabbit heart models (Langendorff preparation) at concentrations of 10⁻⁶–10⁻⁴ M. Measure parameters like left ventricular pressure and coronary flow rate .
Computational Modeling: Use density functional theory (DFT) to correlate substituent electronegativity with bioactivity. For instance, electron-withdrawing groups (e.g., -Cl) enhance binding to cardiac phosphodiesterase III .
Q. What advanced characterization techniques are recommended for confirming the molecular structure and purity of pyridazinone derivatives?
- Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., Hirshfeld surface analysis for derivatives like I and II in ) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀Cl₂N₂O₂ at m/z 265.0145) .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, 254 nm detection) .
Q. How should discrepancies in bioactivity data between pyridazinone derivatives be addressed?
- Answer: Contradictions often arise from:
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) may reduce activity compared to electron-withdrawing groups (e.g., -NO₂) due to altered enzyme binding .
- Assay Variability: Standardize in vitro models (e.g., uniform preload conditions in heart preparations) and validate with positive controls (e.g., digoxin) .
- Purity Verification: Use orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities affecting bioactivity .
Methodological Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₂Cl₂N₂O | |
| Molecular Weight | 164.98 g/mol | |
| Melting Point | 204–206°C | |
| Solubility | DMSO, DMF |
Table 2: Bioactivity of Selected Pyridazinone Derivatives
| Compound ID | Substituent | Cardiotonic Activity (vs. Levosimendan) | Reference |
|---|---|---|---|
| 22 | 2,3-Dichlorobenzamide | Comparable | |
| 23 | 4-Amino-3-methyl | Higher | |
| 25 | 4-Amino-3-methyl | Higher |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
